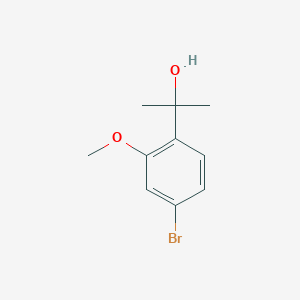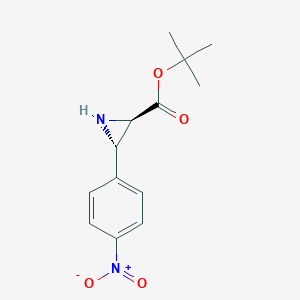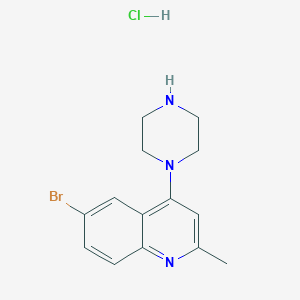
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride
Vue d'ensemble
Description
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the CAS Number: 1803589-05-0 . It has a molecular weight of 173.65 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride is1S/C7H11N3.ClH/c1-10-6 (5-2-3-5)4-7 (8)9-10;/h4-5H,2-3H2,1H3, (H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride is a powder that has a melting point of 209-210°C . It is typically stored at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride: is a compound with potential applications in pharmaceutical research. It can serve as an intermediate in the synthesis of more complex molecules that may exhibit therapeutic activities. For instance, pyrazole derivatives have been studied for their anti-inflammatory and analgesic properties . This compound could be a precursor in the development of new drugs with improved efficacy and reduced side effects.
Agrochemical Development
In the field of agriculture, this chemical serves as a valuable intermediate for creating compounds that could be used in the development of new agrochemicals. Its derivatives might show promise in formulating pesticides or herbicides that are more environmentally friendly and target-specific, potentially contributing to sustainable agricultural practices .
Material Science
The compound’s role in material science could be pivotal in synthesizing new polymers or coatings with unique properties. For example, pyrazole-based compounds can be used to create materials with specific light absorption or emission characteristics, which could be useful in solar cells or LED technologies .
Environmental Science
In environmental science, derivatives of 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride could be utilized in the detection and removal of pollutants. They might be incorporated into sensors that detect hazardous substances or used in processes that help in the bioremediation of contaminated sites .
Analytical Chemistry
This compound can be important in analytical chemistry, where it may be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .
Biochemistry
In biochemistry, 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride could be used to study enzyme interactions or as a building block for synthesizing peptides or other bioactive molecules. Its role in understanding biochemical pathways or in drug discovery processes can be significant .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile structure .
Mode of Action
It’s known that the amino group in pyrazole compounds can undergo a series of nucleophilic substitution reactions, forming corresponding salts or amides when reacting with acids or acyl groups .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
It’s known that the compound should be stored under inert gas and away from air .
Propriétés
IUPAC Name |
5-cyclopropyl-1-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-6(5-2-3-5)4-7(8)9-10;/h4-5H,2-3H2,1H3,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVAKQEBRYLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803589-05-0 | |
| Record name | 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)


![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)








